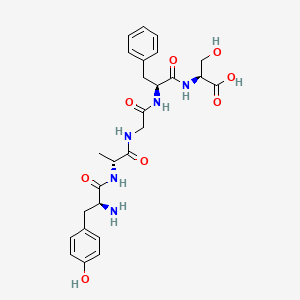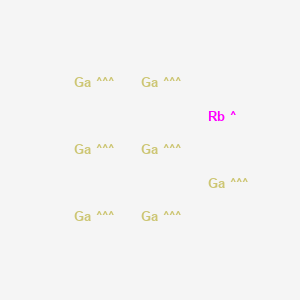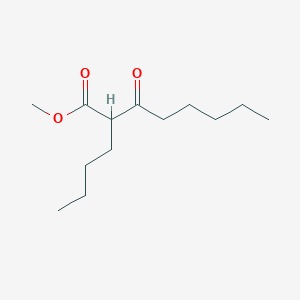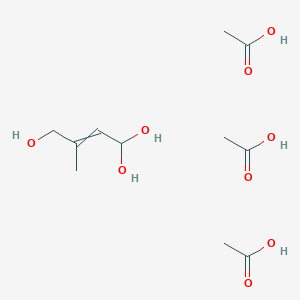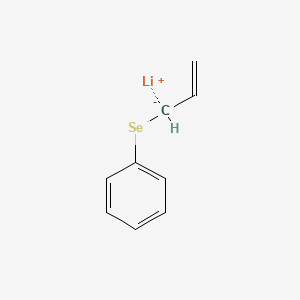
lithium;prop-2-enylselanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;prop-2-enylselanylbenzene is an organoselenium compound that features a benzene ring substituted with a prop-2-enylselanyl group and a lithium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-2-enylselanylbenzene typically involves the reaction of prop-2-enylselanylbenzene with a lithium reagent. One common method is the reaction of prop-2-enylselanylbenzene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures (around -78°C). This reaction forms the lithium salt of prop-2-enylselanylbenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and atmosphere, is crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;prop-2-enylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The lithium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles can be used to substitute the lithium ion, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Alkyl or acyl derivatives of prop-2-enylselanylbenzene.
Wissenschaftliche Forschungsanwendungen
Lithium;prop-2-enylselanylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds for their antioxidant and anticancer properties includes this compound.
Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.
Wirkmechanismus
The mechanism by which lithium;prop-2-enylselanylbenzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense. Additionally, the lithium ion can influence various signaling pathways, including those involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium selenide (Li₂Se): Another lithium-selenium compound with different reactivity and applications.
Prop-2-enylbenzene: A similar compound without the selenium atom, used in different synthetic applications.
Selenobenzene: A compound with a selenium atom directly bonded to the benzene ring, differing in its chemical behavior.
Uniqueness
Lithium;prop-2-enylselanylbenzene is unique due to the presence of both lithium and selenium in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
74472-76-7 |
|---|---|
Molekularformel |
C9H9LiSe |
Molekulargewicht |
203.1 g/mol |
IUPAC-Name |
lithium;prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9Se.Li/c1-2-8-10-9-6-4-3-5-7-9;/h2-8H,1H2;/q-1;+1 |
InChI-Schlüssel |
HODKAZYSIQSRIL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C=C[CH-][Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)


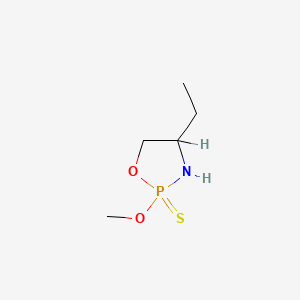
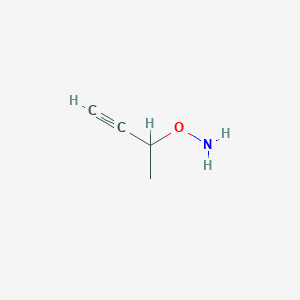
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
